(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol
Overview
Description
(1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C10H19NO and its molecular weight is 169.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Luminescent Properties and Optical Materials
- Luminescent Chiral Compounds : (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives have been used in the synthesis of chiral mononuclear and polymeric cadmium(II) complexes. These complexes demonstrate luminescent properties, suggesting potential applications as optical materials. Their powder second-harmonic generation (SHG) efficiency, a measure of their nonlinear optical response, was found to be significant, though lesser than potassium dihydrogen phosphate (KDP) (Cheng et al., 2013).
Organocatalysis
- Chiral Organocatalyst Derivatives : Derivatives of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol have been identified as effective chiral organocatalysts. They catalyze asymmetric reactions such as the Michael addition with good to high yield and enantioselectivity. The hydrogen bond formation between the catalyst and reactants like β-nitrostyrene is a key aspect of their function (Yan-fang, 2008).
Stereochemistry and Reaction Mechanisms
- Stereochemical Influence in Reactions : The stereochemistry of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives impacts their chemical behavior significantly. For instance, in the catalysis of the addition of diethylzinc to aldehydes, the chiral benzylic carbon bearing the amino group controls the stereochemical outcome of the reaction, leading to various chiral secondary alcohols with high enantioselectivity (Asami et al., 2015).
Crystal Structure and Intermolecular Interactions
- Crystal Packing Influences : The molecular structures of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives play a crucial role in crystal packing, with interactions like C–H⋯N, C–H⋯π, and π⋯π being influential. These interactions dictate the arrangement of molecules in solid state and are essential for understanding the material's properties (Lai et al., 2006).
Synthesis of Chiral Auxiliaries and Enantiopure Compounds
- Enantioselective Synthesis of α-Hydroxy Acids : (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol derivatives have been utilized as chiral auxiliaries for the synthesis of enantiomerically pure α-hydroxy acids. This demonstrates their utility in producing compounds with high optical purities, crucial for various applications in pharmaceuticals and chemical synthesis (Basavaiah & Krishna, 1995).
Medicinal Chemistry and Drug Design
- Design of Potentially Powerful Analgesics : Derivatives of (1R,2R)-2-(pyrrolidin-1-yl)cyclohexan-1-ol have been explored in the design of potentially powerful analgesics. By manipulating the molecular structure, researchers aim to create synthetic opiates with improved affinity and selectivity toward opioid receptors, which could lead to safer and more effective pain management solutions (Borowiecki, 2022).
properties
IUPAC Name |
(1R,2R)-2-pyrrolidin-1-ylcyclohexan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-6-2-1-5-9(10)11-7-3-4-8-11/h9-10,12H,1-8H2/t9-,10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDLIAAUJBCSD-NXEZZACHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N2CCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N2CCCC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266670 | |
Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14909-81-0 | |
Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14909-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(1-Pyrrolidinyl)cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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